11-methyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
11-methyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a useful research compound. Its molecular formula is C19H16N4S3 and its molecular weight is 396.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 11-methyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic molecule with potential biological applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that includes a benzothiazole moiety and multiple sulfur and nitrogen atoms, which may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄S₃ |
Molecular Weight | 378.56 g/mol |
SMILES | CC(C)N1C(=C(S1)C=C(C=C2)N=C(N=C2)C(=S)N)C(C)=NCC(C)C |
LogP | 2.5 |
Antimicrobial Activity
Studies have demonstrated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the benzothiazole ring is believed to enhance the interaction with microbial enzymes.
Anticancer Properties
Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. A study involving related compounds highlighted their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, it may act as an inhibitor of certain kinases involved in cancer progression. In vitro assays have shown promising results in inhibiting the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
- Antimicrobial Efficacy : A study tested various derivatives of benzothiazole against a panel of pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial potential .
- Cancer Cell Line Testing : In a laboratory setting, the compound was tested on MCF-7 cells where it resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours of treatment . This suggests a potential role in cancer therapy.
- Kinase Inhibition : In a biochemical assay, the compound was shown to inhibit CDK2 with an IC50 value of 150 nM, demonstrating its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
7-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S3/c1-9(2)11-4-5-12-15(8-11)25-18(21-12)23-19-22-13-6-7-14-16(17(13)26-19)20-10(3)24-14/h4-9H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWKJVMQIQLDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(S4)C=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.